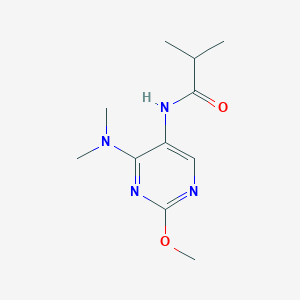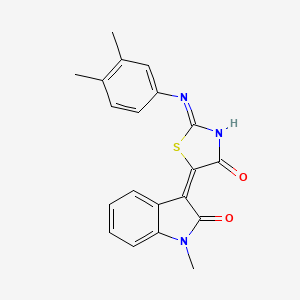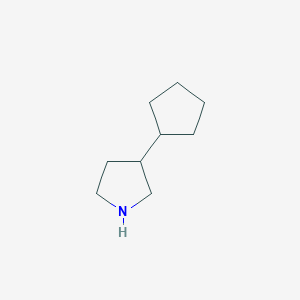
3-Cyclopentylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentylpyrrolidine is a chemical compound with the CAS Number: 917505-31-8 . It has a molecular weight of 139.24 and is typically stored at a temperature of 4°C . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of pyrrolidines, including 3-Cyclopentylpyrrolidine, can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is another approach .Molecular Structure Analysis
The InChI code for 3-Cyclopentylpyrrolidine is 1S/C9H17N/c1-2-4-8(3-1)9-5-6-10-7-9/h8-10H,1-7H2 . This indicates that the molecule consists of 9 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
3-Cyclopentylpyrrolidine is a liquid at room temperature . It has a molecular weight of 139.24 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Catalytic Enantioselective Synthesis
3-Cyclopentylpyrrolidine, as a scaffold in pyrrolidine synthesis, is significant in catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides. This process is vital for producing complex compounds efficiently and with high stereocontrol, often used in natural products, pharmaceuticals, and biological probes. The synthesis involves the reaction between azomethine ylides and cyclic dipolarophiles, enabling access to polycyclic products with considerable complexity. Such methodologies are crucial in chemical biology research, particularly in biology-oriented synthesis (BIOS), where compound collections inspired by natural product scaffolds are prepared (Narayan et al., 2014).
Synthesis of Multisubstituted Pyrrolidines
In the construction of multisubstituted pyrrolidines, cycloaddition and annulation strategies are vital, offering atom economy, stereoselectivity, diversity, and potential for asymmetric synthesis. This methodology has broad applications in synthesizing pyrrolidine-containing alkaloids, highlighting the importance of 3-Cyclopentylpyrrolidine as a substructure in bioactive natural products and drugs (Li, Ye, & Zhang, 2018).
Development of Cyclometalated Iridium(III) Complexes
Cyclometalated iridium(III) complexes, where 3-Cyclopentylpyrrolidine may serve as a ligand, are used as luminescent probes for cellular imaging. These complexes change emission intensity with pH, enabling specific staining of acidic organelles in cells, and can generate singlet oxygen in a pH-dependent manner, suggesting potential applications in photodynamic therapy and cellular imaging (Moromizato et al., 2012).
Use in Antiviral Drug Design
The structure of 3-Cyclopentylpyrrolidine plays a role in designing antiviral drugs. It can be part of inhibitors targeting proteases like human rhinovirus 3C protease. Such compounds show potential in treating viral infections and have been evaluated for pharmacokinetics and safety in human studies (Patick et al., 2005).
Contributions to Medicinal Chemistry
3-Cyclopentylpyrrolidine derivatives have been synthesized and evaluated for their antitumor activity, highlighting their potential in treating diseases like diffuse malignant peritoneal mesothelioma. These derivatives act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis in tumor cells (Carbone et al., 2013).
Safety and Hazards
The safety information for 3-Cyclopentylpyrrolidine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H227, H315, H318, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mécanisme D'action
Target of Action
It belongs to the class of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets in a way that modulates the target’s function . This can lead to a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Pyrrolidine alkaloids have been found to impact a wide range of biochemical pathways . For instance, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Given the diverse biological activities of pyrrolidine alkaloids, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-cyclopentylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-8(3-1)9-5-6-10-7-9/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDAZFLEZFFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylpyrrolidine | |
CAS RN |
917505-31-8 |
Source


|
| Record name | 3-cyclopentylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

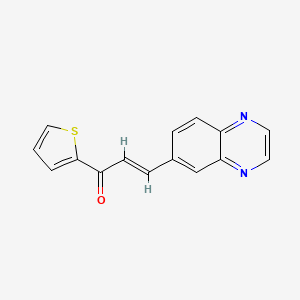
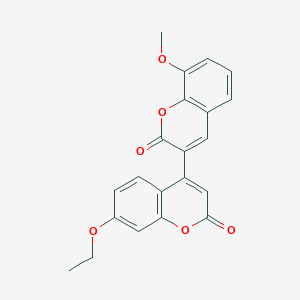
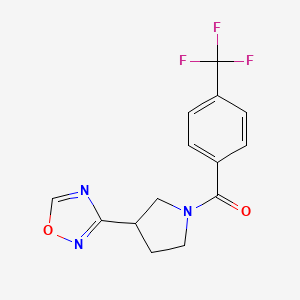
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2798356.png)
![5-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2798357.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)


![3-[2-(3-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]oxolan-2-one](/img/structure/B2798366.png)

![2-(2-Chlorobenzyl)-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798369.png)
